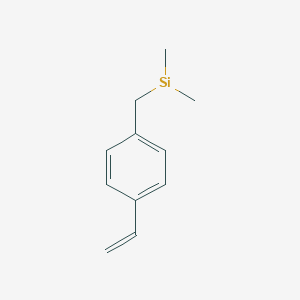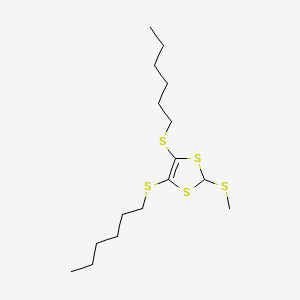![molecular formula C14H18ClNO2S B12556489 3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]- CAS No. 192518-26-6](/img/structure/B12556489.png)
3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabiciclo[3.2.2]nonano, 3-[(5-cloro-4-metoxi-3-tienil)carbonil]- es un compuesto orgánico complejo con una estructura bicíclica única. Este compuesto es de gran interés en varios campos de investigación científica debido a sus posibles actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
La síntesis de 3-Azabiciclo[3.2.2]nonano, 3-[(5-cloro-4-metoxi-3-tienil)carbonil]- implica varios pasos. Un método común incluye la N-ciclización intramolecular de un precursor de amina diol. La reacción generalmente implica tratar el precursor con ácido trifluoroacético, lo que induce una rápida ciclización para formar la estructura bicíclica deseada . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimizaciones para el rendimiento y la pureza.
Análisis De Reacciones Químicas
Este compuesto experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar utilizando agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo carbonilo, utilizando reactivos como el hidruro de sodio o los reactivos de Grignard.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
3-Azabiciclo[3.2.2]nonano, 3-[(5-cloro-4-metoxi-3-tienil)carbonil]- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Medicina: Sus derivados se están explorando por su posible uso como agentes anticancerígenos y otras aplicaciones terapéuticas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales y como catalizador en varias reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 3-Azabiciclo[3.2.2]nonano, 3-[(5-cloro-4-metoxi-3-tienil)carbonil]- implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, se cree que su actividad antiprotozoaria se debe a su capacidad para inhibir enzimas clave en las vías metabólicas del protozoo . Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y el derivado del compuesto.
Comparación Con Compuestos Similares
3-Azabiciclo[3.2.2]nonano, 3-[(5-cloro-4-metoxi-3-tienil)carbonil]- se puede comparar con otros compuestos similares, como:
3-Azabiciclo[3.3.1]nonano: Otro compuesto bicíclico con características estructurales similares pero diferentes actividades biológicas.
N-metil-6,9-difenil-N-[(piridin-4-il)metil]-3-azabiciclo[3.2.2]nonan-1-amina: Un derivado con alta actividad antiplasmódica.
La singularidad de 3-Azabiciclo[3.2.2]nonano, 3-[(5-cloro-4-metoxi-3-tienil)carbonil]- radica en sus sustituyentes específicos y las actividades biológicas resultantes, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollos.
Propiedades
Número CAS |
192518-26-6 |
|---|---|
Fórmula molecular |
C14H18ClNO2S |
Peso molecular |
299.8 g/mol |
Nombre IUPAC |
3-azabicyclo[3.2.2]nonan-3-yl-(5-chloro-4-methoxythiophen-3-yl)methanone |
InChI |
InChI=1S/C14H18ClNO2S/c1-18-12-11(8-19-13(12)15)14(17)16-6-9-2-3-10(7-16)5-4-9/h8-10H,2-7H2,1H3 |
Clave InChI |
MHGUTMMPUBZRIS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(SC=C1C(=O)N2CC3CCC(C2)CC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


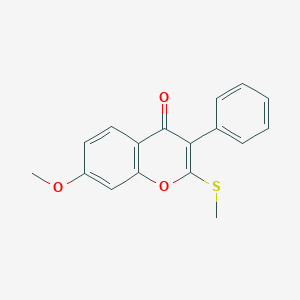

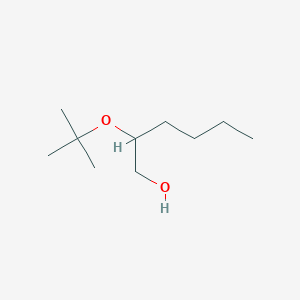

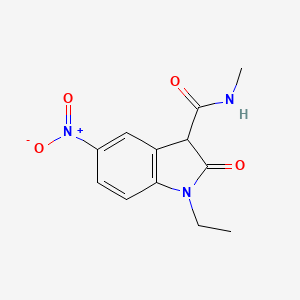
silane](/img/structure/B12556436.png)
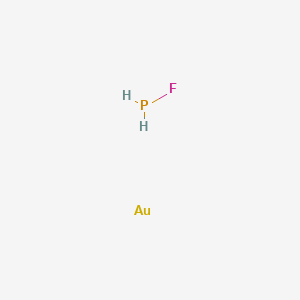
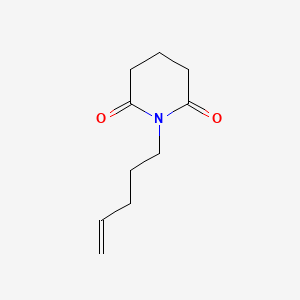

![{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12556463.png)


